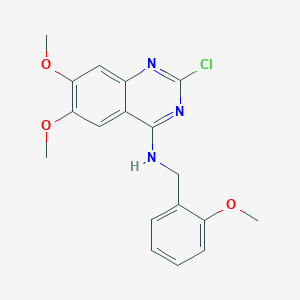![molecular formula C11H12ClN3O B7793868 2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B7793868.png)
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol is a chemical compound with the molecular formula C11H12ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol typically involves the reaction of 2-chloro-4-quinazolinamine with an appropriate alkylating agent. One common method includes the use of methylamine and ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Amino or thio derivatives of quinazoline.
Aplicaciones Científicas De Investigación
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring structure allows the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the development of drugs targeting cancer cells or pathogens.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chloroquinazolin-4-yl)amino]ethanol
- 2-[(2-Chloroquinazolin-4-yl)(ethyl)amino]ethan-1-ol
- 2-[(2-Chloroquinazolin-4-yl)(methyl)amino]propan-1-ol
Uniqueness
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[(2-chloroquinazolin-4-yl)-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-15(6-7-16)10-8-4-2-3-5-9(8)13-11(12)14-10/h2-5,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYQNLFRDVSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate](/img/structure/B7793838.png)
![1-[(2-Chloroquinazolin-4-yl)amino]propan-2-ol](/img/structure/B7793850.png)
![2-[(2-chloro-4-quinazolinyl)amino]-1-butanol, AldrichCPR](/img/structure/B7793853.png)


![2-chloro-6,7-dimethoxy-N-[4-(4-methylpiperazin-1-yl)butyl]quinazolin-4-amine](/img/structure/B7793872.png)


![6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B7793896.png)
